3-Methylamino-5-trifluoromethylbenzonitrile 3-Methylamino-5-trifluoromethylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697649
InChI: InChI=1S/C9H7F3N2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,14H,1H3
SMILES: CNC1=CC(=CC(=C1)C(F)(F)F)C#N
Molecular Formula: C9H7F3N2
Molecular Weight: 200.16 g/mol

3-Methylamino-5-trifluoromethylbenzonitrile

CAS No.:

Cat. No.: VC13697649

Molecular Formula: C9H7F3N2

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methylamino-5-trifluoromethylbenzonitrile -

Specification

Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
IUPAC Name 3-(methylamino)-5-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C9H7F3N2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,14H,1H3
Standard InChI Key SJBZTTKCTHMMRB-UHFFFAOYSA-N
SMILES CNC1=CC(=CC(=C1)C(F)(F)F)C#N
Canonical SMILES CNC1=CC(=CC(=C1)C(F)(F)F)C#N

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula (C₉H₇F₃N₂) and structural features are validated by spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key properties include:

PropertyValueSource
Molecular Weight200.16 g/mol
SMILESCNC1=CC(=CC(=C1)C(F)(F)F)C#N
InChIKeySJBZTTKCTHMMRB-UHFFFAOYSA-N
PubChem CID131389885

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in drug design. The cyano group participates in nucleophilic addition reactions, enabling further functionalization.

Synthesis and Manufacturing Processes

Industrial Synthetic Routes

The synthesis involves a multi-step sequence:

  • Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

  • Bromination: Electrophilic substitution using brominating agents.

  • Cyanide Displacement: Replacement of bromine with a cyano group via nucleophilic substitution.

  • Methylamination: Introduction of the methylamino group using methylamine or its derivatives.

A representative synthesis from VulcanChem employs controlled conditions in NMP or DMSO, achieving yields >94%. For comparison, patent CN1810775B describes a related route for 4-amino-2-trifluoromethylbenzonitrile using bromination and cuprous cyanide, though positional isomerism distinguishes the products .

Process Optimization

Key parameters influencing yield and purity:

  • Solvent Selection: DMSO enhances reaction rates due to its high polarity .

  • Temperature: Reactions are typically conducted at 80–100°C to balance kinetics and side reactions .

  • Catalysts: Copper-based catalysts (e.g., CuCN) facilitate cyano group introduction .

Table 1: Comparison of Synthesis Methods

StepConditionsYieldSource
BrominationGlacial acetic acid, 5–7 h, reflux98%
Cyano SubstitutionQuinoline, CuCN, 20 h reflux73–75%
MethylaminationEthanol, liquefied ammonia, 8 h94%

Reactivity and Functional Applications

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution. The trifluoromethyl group directs electrophiles to the para position, while the cyano group influences meta orientation. This duality enables precise functionalization for drug candidates.

Nucleophilic Reactions

The cyano group participates in:

  • Hydrolysis: Conversion to amides or carboxylic acids under acidic/basic conditions .

  • Reduction: Formation of primary amines using LiAlH₄ or catalytic hydrogenation.

Pharmaceutical Applications

Though direct applications are proprietary, structural analogs are used in:

  • Kinase Inhibitors: Trifluoromethyl groups enhance binding to ATP pockets.

  • Antifungal Agents: Cyano derivatives disrupt fungal cell membranes .

Research Advancements and Challenges

Crystallization and Purification

Patent US20200377475A1 highlights methods for isolating crystalline benzamide derivatives, emphasizing the role of peroxide reagents and alkali bases in hydrolysis . Similar approaches could refine the purification of 3-methylamino-5-trifluoromethylbenzonitrile.

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